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Compound of Interest

Compound Name: DAPI (dilactate)

Cat. No.: B12048084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4',6-diamidino-2-phenylindole (DAPI)

dilactate, a widely used fluorescent stain for visualizing cellular nuclei. This document details its

chemical and physical properties, provides established experimental protocols for its use in key

laboratory techniques, and illustrates its application in cellular analysis through workflow

diagrams.

Core Chemical and Physical Properties
DAPI dilactate is the dilactate salt of DAPI, a cell-permeant, blue-fluorescent dye that exhibits a

strong and specific binding affinity for the minor groove of A-T rich regions of double-stranded

DNA (dsDNA).[1][2][3] Upon binding to dsDNA, the fluorescence intensity of DAPI is

significantly enhanced by approximately 20-fold.[1][2][3][4] This property makes it an

exceptional tool for visualizing nuclear DNA with high contrast and specificity. The dilactate

form of DAPI offers superior solubility in water compared to the more common dihydrochloride

salt, facilitating easier preparation of stock solutions.[1][2][4]

Quantitative Data Summary
The key quantitative properties of DAPI dilactate are summarized in the tables below for easy

reference and comparison.

Table 1: Molecular and Physical Properties of DAPI Dilactate
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Property Value References

Molecular Weight 457.48 g/mol [5][6][7][8][9][10]

Molecular Formula C₁₆H₁₅N₅・2C₃H₆O₃ [5][8][9]

Appearance Yellow powder/solid [2][9]

Solubility Water (20 mg/mL) [8]

Storage Temperature 2-8°C [8][9]

Table 2: Spectral Properties of DAPI Dilactate Bound to dsDNA

Property Wavelength (nm) References

Excitation Maximum 358 [2][3][4][10][11]

Emission Maximum 461 [2][3][4][10][11]

Experimental Protocols
DAPI dilactate is a versatile tool in cellular and molecular biology. Below are detailed

methodologies for its application in immunofluorescence, flow cytometry for cell cycle analysis,

and apoptosis detection.

Nuclear Counterstaining in Immunofluorescence (Fixed
Cells)
This protocol outlines the use of DAPI as a nuclear counterstain following immunolabeling of

specific cellular targets.

Materials:

Phosphate-Buffered Saline (PBS)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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DAPI dilactate stock solution (e.g., 1 mg/mL in deionized water)

Antifade mounting medium

Procedure:

Cell Preparation: Grow adherent cells on sterile coverslips.

Fixation: Wash cells twice with PBS and then fix with 4% paraformaldehyde for 10-15

minutes at room temperature.[2]

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[2]

This step is crucial for allowing antibodies and DAPI to access intracellular structures.

Immunostaining: Proceed with your standard immunofluorescence protocol for primary and

secondary antibody incubations.

DAPI Staining:

Prepare a DAPI working solution by diluting the stock solution to 0.1-1 µg/mL in PBS.[10] A

common starting concentration is 300 nM.[7][12]

Incubate the coverslips with the DAPI working solution for 5-10 minutes at room

temperature, protected from light.[10][12]

Final Washes: Wash the coverslips twice with PBS to remove unbound DAPI.[1]

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Visualization: Image the stained cells using a fluorescence microscope equipped with a DAPI

filter set (Excitation: ~358 nm, Emission: ~461 nm).[7][10]

Cell Cycle Analysis by Flow Cytometry
This protocol details the staining of cellular DNA with DAPI for the analysis of cell cycle

distribution using flow cytometry.
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Materials:

PBS

70% Ethanol, ice-cold

DAPI dilactate stock solution (1 mg/mL in deionized water)

Staining buffer (0.1% Triton X-100 in PBS)

Procedure:

Cell Harvesting: Harvest approximately 1-10 million cells and centrifuge at 500 x g for 5

minutes at 4°C.[6]

Washing: Wash the cell pellet twice with cold PBS.[6]

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add the cell

suspension dropwise into 4.5 mL of ice-cold 70% ethanol.[6]

Incubation: Incubate the cells in ethanol at 4°C for at least 2 hours. Cells can be stored at

-20°C for longer periods.[6]

Rehydration: Centrifuge the fixed cells at 1000 x g for 5 minutes. Discard the supernatant

and resuspend the pellet in 5 mL of PBS. Let the cells rehydrate for 15 minutes at room

temperature.[6]

DAPI Staining:

Prepare the DAPI/Triton X-100 staining solution by adding 10 µL of 1 mg/mL DAPI stock

solution to 10 mL of 0.1% Triton X-100 in PBS.[6]

Centrifuge the rehydrated cells and resuspend the pellet in 300 µL of the DAPI/Triton X-

100 solution.[6]

Incubation: Incubate for 30 minutes at room temperature, protected from light.[5][6]
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Analysis: Transfer the cell suspension to appropriate tubes for flow cytometry. Analyze the

DAPI signal using a linear scale on a UV laser-equipped cytometer.[6]

Detection of Apoptosis
This protocol describes how to identify apoptotic cells based on nuclear morphology changes

visualized with DAPI staining. Apoptotic nuclei exhibit characteristic features such as chromatin

condensation and nuclear fragmentation.[1][3][7]

Materials:

PBS

Fixative solution (e.g., 4% paraformaldehyde in PBS)

DAPI dilactate stock solution (1 mg/mL in deionized water)

Antifade mounting medium

Procedure:

Cell Treatment: Induce apoptosis in your cell population of interest using the desired

experimental conditions.

Fixation: Wash the cells twice with cold PBS and fix with 4% paraformaldehyde for 15

minutes at room temperature.[1]

Washing: Wash the cells three times with PBS for 5 minutes each.[1]

DAPI Staining:

Prepare a DAPI working solution of 0.1-1 µg/mL in PBS.

Incubate the fixed cells with the DAPI solution for 5-15 minutes at room temperature in the

dark.[1]

Final Washes: Wash the cells twice with PBS.[1]
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Mounting and Visualization: Mount the coverslips onto microscope slides and visualize under

a fluorescence microscope. Apoptotic cells will display condensed, brightly stained, and/or

fragmented nuclei, while healthy cells will have uniformly stained, round nuclei.[1][3]

Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

concepts related to the use of DAPI dilactate.
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DAPI binding to dsDNA results in enhanced fluorescence.
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Experimental Protocol

Microscopy and Analysis
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Workflow for detecting apoptosis using DAPI staining.
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Workflow for cell cycle analysis using DAPI and flow cytometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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